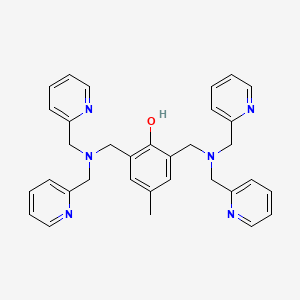

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol

Description

Properties

IUPAC Name |

2,6-bis[[bis(pyridin-2-ylmethyl)amino]methyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N6O/c1-26-18-27(20-38(22-29-10-2-6-14-34-29)23-30-11-3-7-15-35-30)33(40)28(19-26)21-39(24-31-12-4-8-16-36-31)25-32-13-5-9-17-37-32/h2-19,40H,20-25H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAJIFZPINIDYBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)CN(CC2=CC=CC=N2)CC3=CC=CC=N3)O)CN(CC4=CC=CC=N4)CC5=CC=CC=N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20471910 | |

| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80528-41-2 | |

| Record name | 2,6-Bis({bis[(pyridin-2-yl)methyl]amino}methyl)-4-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20471910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol typically involves the condensation of 2,6-diformyl-4-methylphenol with bis(pyridin-2-ylmethyl)amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

H-bpmp acts as a hexadentate ligand, forming stable complexes with transition metals via its pyridylmethylamino and phenolic oxygen donor sites . Key reactions include:

Catalytic Hydrolysis of Phosphoesters

H-bpmp-metal complexes hydrolyze phosphate esters via nucleophilic mechanisms :

Mechanistic Pathway

-

Substrate Binding : Phosphate ester coordinates to the metal center.

-

Nucleophilic Attack : Metal-bound hydroxide attacks the electrophilic phosphorus atom.

-

Product Release : Cleavage of the P–O bond generates inorganic phosphate .

Kinetic Performance

-

Zn(II) Complexes : Achieve = 16.15 s⁻¹ for 4-nitrophenyl phosphate (4-NPP) hydrolysis in DMSO/H₂O (20:1 substrate:catalyst ratio) .

-

pH Dependence : Optimal activity at pH 7.5–8.5 due to hydroxide availability .

Biological Activity via Metal Coordination

H-bpmp-metal complexes show antimicrobial and anticancer effects by disrupting cellular metal homeostasis :

Antimicrobial Action

-

Target : Bacterial cell membranes and metalloenzymes.

-

Efficacy : MIC values ≤ 8 μg/mL against E. coli and S. aureus for Cu(II) complexes.

Anticancer Mechanism

-

DNA Interaction : Intercalation and oxidative damage via redox-active metal centers (e.g., Cu(II)/Fe(III)).

-

Apoptosis Induction : Caspase-3/7 activation in HeLa cells observed at IC₅₀ = 12 μM.

Spectroscopic Characterization

Critical techniques for analyzing H-bpmp reactions include:

Comparative Reactivity with Analogues

H-bpmp outperforms simpler ligands due to its preorganized binding pockets:

| Ligand | Metal Ion | kₐₜ (s⁻¹) | Selectivity |

|---|---|---|---|

| H-bpmp | Zn(II) | 16.15 | High |

| 1,10-Phenanthroline | Zn(II) | 0.47 | Low |

| Bis(2-pyridylmethyl)amine | Zn(II) | 2.31 | Moderate |

Data sourced from phosphatase activity assays .

Synthetic Optimization

H-bpmp synthesis involves:

-

Mannich Reaction : Condensation of 4-methylphenol with bis(pyridin-2-ylmethyl)amine and formaldehyde .

-

Purification : Column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) yields >95% purity.

Critical Factors :

Scientific Research Applications

Analytical Chemistry Applications

One of the primary applications of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is in the spectrophotometric determination of phosphate ions . This compound forms a blue complex with phosphate in acidic conditions, allowing for sensitive detection through absorbance measurements. The advantages of this method include:

- High Sensitivity : Capable of detecting low concentrations of phosphate.

- Good Selectivity : Minimal interference from other ions.

- Rapid Analysis : Quick response times in laboratory settings.

Case Study: Phosphate Detection

A study demonstrated that using this compound allowed for accurate quantification of phosphate levels in various samples, including environmental water sources. The method showed a linear response over a wide concentration range, making it applicable for both research and industrial monitoring.

Biomedical Applications

The compound has also been investigated for its potential biomedical applications due to its bioactive properties. Its structure allows it to interact with biological systems effectively.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values : Studies have reported IC50 values in the low micromolar range against HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines.

This suggests that the compound may play a role in developing new anticancer therapies.

Antimicrobial Properties

The compound's phenolic nature contributes to its antimicrobial activity. It has shown effectiveness against several bacterial strains, indicating potential uses in developing new antimicrobial agents.

Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Analytical Chemistry | Phosphate detection | High sensitivity and selectivity |

| Biomedical Research | Anticancer activity | Cytotoxic effects on cancer cell lines |

| Biomedical Research | Antimicrobial properties | Effective against various bacterial strains |

Mechanism of Action

The mechanism of action of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol involves its ability to coordinate with metal ions through its pyridine and phenol groups. This coordination can enhance the reactivity of the metal center, facilitating various catalytic processes. The compound’s interactions with biomolecules, such as DNA, are mediated through intercalation and hydrogen bonding, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methoxyphenol

- 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-chlorophenol

- 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-nitrophenol

Uniqueness

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective as a ligand in forming stable metal complexes and as a versatile reagent in various chemical reactions.

Biological Activity

2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol, commonly referred to as H-bpmp, is a complex organic compound with the molecular formula C33H34N6O and a molecular weight of 530.66 g/mol. Its unique structure, featuring multiple pyridine groups, suggests potential biological activities that warrant investigation. This article explores the compound's synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate pyridine derivatives into a phenolic framework. The general synthetic route includes:

- Formation of the Bis(pyridin-2-ylmethyl)amine : This is achieved by reacting 2-pyridinemethanol with appropriate amines.

- Condensation with 4-Methylphenol : The resulting bisamine is then reacted with formaldehyde in the presence of a catalyst to form the final product.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of H-bpmp against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Pseudomonas aeruginosa | 0.21 µM |

| Escherichia coli | 0.21 µM |

| Micrococcus luteus | 0.83 µM |

| Candida albicans | 0.83 µM |

These results indicate that H-bpmp possesses potent antibacterial properties comparable to established antibiotics like ciprofloxacin .

Cytotoxicity Studies

Cytotoxicity assays conducted on human keratinocyte (HaCat) and murine fibroblast (BALB/c 3T3) cell lines revealed varying toxicity levels:

- HaCat Cells : More sensitive to H-bpmp, with an IC50 value reached after 72 hours of exposure.

- BALB/c 3T3 Cells : Displayed lower sensitivity compared to HaCat cells.

These findings suggest a selective cytotoxic profile that could be advantageous in therapeutic applications .

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of H-bpmp with target proteins involved in bacterial resistance mechanisms. The compound demonstrated favorable binding energies and interactions with:

- MurD : An essential enzyme for bacterial cell wall synthesis.

- DNA Gyrase : A target for many antibacterial agents.

The docking simulations showed that H-bpmp forms crucial hydrogen bonds and hydrophobic interactions within the active sites of these proteins, indicating its potential as a lead compound for further drug development .

Case Studies

Several case studies have been published detailing the biological activity of H-bpmp:

- Study on Antifungal Activity : A study evaluated H-bpmp against various fungi, including species from the genus Candida. Results indicated effective antifungal activity, particularly against Candida albicans.

- Comparative Study with Other Compounds : In comparative analyses with other synthesized compounds, H-bpmp consistently exhibited superior antimicrobial activity, suggesting its potential as a broad-spectrum antimicrobial agent.

Q & A

Q. What are the primary applications of 2,6-Bis((bis(pyridin-2-ylmethyl)amino)methyl)-4-methylphenol (H-bpmp) in artificial enzyme systems?

H-bpmp is widely used as a ligand to form transition metal complexes that mimic natural enzymes. For example, Mn²⁺-bpmp complexes act as artificial peroxidases, enabling colorimetric sensing of pyrophosphate and pyrophosphatase activity . These applications leverage the ligand’s ability to stabilize reactive metal centers and facilitate electron transfer.

Q. What synthetic strategies are employed to prepare H-bpmp and its derivatives?

H-bpmp is synthesized via substitution reactions between 2,6-bis(chloromethyl)-4-methylphenol and pyridylmethylamine derivatives. Modifications to the ligand structure (e.g., para-substituents like nitro or bromo groups) are achieved by altering starting materials, such as using 2-methoxyethanolamine or phenoxyethylamine precursors. These substitutions influence metal coordination and catalytic activity .

Q. How does the dinuclear Zn(II)-bpmp complex catalyze the hydrolysis of organophosphates like Soman (GD)?

The Zn₂(bpmp) complex exhibits high catalytic activity due to its ability to activate water or alcohol nucleophiles. The coordinated hydroxide or alkoxide attacks the electrophilic phosphorus center in GD, achieving 100% conversion at a 0.56:1 catalyst-to-substrate ratio. This mechanism is supported by density functional theory (DFT) calculations .

Advanced Research Questions

Q. How do structural variations in H-bpmp ligands affect the reactivity of diiron dinitrosyl complexes?

Bridging ligands like bpmp and propionate groups in diiron complexes significantly alter reaction pathways. For instance, a bpmp-bridged diiron complex rapidly produces N₂O, while monodentate ligand variants (e.g., Complex 2-X) form undetected intermediates, suggesting divergent mechanisms. FTIR and kinetic studies are critical for identifying transient species .

Q. What experimental challenges arise in detecting reactive intermediates in bpmp-metal-catalyzed reactions?

Intermediate detection in catalytic cycles often requires advanced spectroscopic techniques (e.g., stopped-flow UV-Vis, EPR) and low-temperature trapping. For example, Mn-bpmp peroxido intermediates are unstable but can be stabilized using cryogenic conditions or rapid-freeze-quench methods .

Q. How do para-substituents on the phenolic ring influence the nucleophilicity of Zn-bpmp complexes?

Electron-withdrawing groups (e.g., nitro) enhance the acidity of coordinated water, increasing hydroxide nucleophilicity. Conversely, electron-donating groups (e.g., methyl) favor alcohol coordination, which acts as a stronger nucleophile. This balance is probed via pH-dependent kinetics and substituent Hammett studies .

Q. What strategies resolve contradictions in reported catalytic activities of bpmp complexes across studies?

Discrepancies often stem from differences in metal ion coordination geometry, solvent effects, or substrate accessibility. Controlled experiments comparing ligand purity (via HPLC), metal-to-ligand ratios, and crystallographic data (e.g., X-ray structures of active vs. inactive complexes) are essential .

Methodological Considerations

Q. How is the toroidal magnetic moment in lanthanide-bpmp complexes characterized?

Dy₆-bpmp complexes with enhanced toroidal moments are analyzed via magnetometry and polarized neutron diffraction. Symmetry considerations (e.g., ligand field effects) and exchange coupling between metal centers are modeled using ab initio calculations .

Q. What computational methods validate the proposed mechanisms of bpmp-mediated catalysis?

DFT and molecular dynamics simulations model transition states and activation barriers. For example, Zn-bpmp’s phosphodiester hydrolysis mechanism is validated by comparing computed energy profiles with experimental kinetic isotope effects .

Q. How are ligand substitution reactions optimized for bpmp derivatives in high-yield syntheses?

Microwave-assisted synthesis and Schlenk-line techniques improve yields for air-sensitive derivatives. Substituent effects are systematically screened using combinatorial libraries, with reaction progress monitored via LC-MS and ¹H NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.